molecular formula C9H16O4 B3386666 Tert-butyl 4-methoxy-3-oxobutanoate CAS No. 74530-59-9

Tert-butyl 4-methoxy-3-oxobutanoate

Cat. No. B3386666
CAS RN: 74530-59-9
M. Wt: 188.22 g/mol
InChI Key: LOFQPGJUYHMGIO-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3-oxobutanoate is a chemical compound with the CAS Number: 74530-59-9 and a molecular weight of 188.22 . It has a linear formula of C9H16O4 .


Synthesis Analysis

The synthesis of this compound involves the dissolution of 9g (0.1mol) of methoxyacetic acid in 90ml of tetrahydrofuran. CDI solid (17.8g, 0.11mol) is added in batches at the temperature of 20 ℃ under ice bath condition. After the addition is finished, the solution is reacted for 2.5 hours at the temperature of 0 ℃ under the protection of nitrogen .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.22 . The Inchi Code is 1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3 .

Scientific Research Applications

Asymmetric Synthesis

TBMOB is used in the asymmetric synthesis of complex molecules. For instance, it played a key role in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. The study by Morokuma et al. (2008) demonstrates the use of TBMOB in a catalyzed aldol reaction, leading to the synthesis of a molecule with high optical purity, which is crucial in pharmaceutical applications (Morokuma et al., 2008).

Synthetic Chemistry

TBMOB is involved in various synthetic chemistry processes. Fox and Ley (2003) described the use of TBMOB in the synthesis of specific organic compounds, highlighting its role in reactions like acylation and annulation (Fox & Ley, 2003).

Inorganic Chemistry

In the field of inorganic chemistry, TBMOB is used in the study of spin interactions in zinc complexes. Orio et al. (2010) explored the formation of zinc bis-phenolate complexes using TBMOB, contributing to our understanding of spin interactions in such complexes (Orio et al., 2010).

Materials Science

In materials science, TBMOB finds application in the preparation of high-energy density materials and metal oxides. Kalaivani et al. (2012) synthesized and characterized a derivative of TBMOB, indicating its potential as a high-energy density material (Kalaivani et al., 2012). Additionally, Pasko et al. (2005) used TBMOB for the growth of HfO2 films, demonstrating its utility in the deposition of metal oxides (Pasko et al., 2005).

Organic Chemistry

TBMOB is also significant in organic chemistry for the formation of various organic compounds. Wasserman et al. (1999) discussed its role in the oxidation of pyrroles, leading to the formation of substituted pyrroles (Wasserman et al., 1999).

properties

IUPAC Name

tert-butyl 4-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQPGJUYHMGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265634
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74530-59-9
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74530-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-methoxy-3-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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